molecular formula C11H14F2N2O2S B8126460 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline

4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline

Cat. No.: B8126460
M. Wt: 276.31 g/mol
InChI Key: LQZTTYLZONXMFF-UHFFFAOYSA-N
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Description

4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound features a piperidine ring substituted with two fluorine atoms and a sulfonyl group attached to an aniline moiety. The presence of fluorine atoms often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor® or other fluorinating agents.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.

    Coupling with Aniline: The final step involves coupling the sulfonylated piperidine with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups present in the molecule.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the binding affinity and stability of the compound, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)phenol
  • 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)benzene

Uniqueness

4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline is unique due to the presence of both the piperidine ring and the aniline moiety, which can confer distinct biological activities. The fluorine atoms further enhance its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,3-difluoropiperidin-1-yl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2S/c12-11(13)6-1-7-15(8-11)18(16,17)10-4-2-9(14)3-5-10/h2-5H,1,6-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZTTYLZONXMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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